N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide
CAS No.: 1171411-41-8
Cat. No.: VC11966577
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171411-41-8 |
|---|---|
| Molecular Formula | C21H17N3O3S |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C21H17N3O3S/c1-13-22-18-10-5-14(23-20(25)19-4-3-11-28-19)12-17(18)21(26)24(13)15-6-8-16(27-2)9-7-15/h3-12H,1-2H3,(H,23,25) |
| Standard InChI Key | YKGPTIQFFPWPRB-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)N1C4=CC=C(C=C4)OC |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)N1C4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 3,4-dihydroquinazolin-4-one scaffold substituted at position 3 with a 4-methoxyphenyl group, at position 2 with a methyl group, and at position 6 with a thiophene-2-carboxamide moiety . The planar quinazolinone ring system facilitates π-π interactions with biological targets, while the methoxy group enhances solubility and the thiophene moiety contributes to electronic diversity (Fig. 1) .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous quinazoline derivatives reveal distinct signals for the methoxy proton (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and the carbonyl group (δ 165–170 ppm in ¹³C NMR) . Mass spectrometry of the parent ion (m/z 391.4) confirms the molecular formula, with fragmentation patterns indicating cleavage at the amide bond .
Computational Analysis
Density functional theory (DFT) calculations predict a dipole moment of 4.8 Debye, suggesting moderate polarity conducive to membrane permeability . Molecular docking studies position the thiophene carboxamide within hydrophobic pockets of EGFR, forming hydrogen bonds with Lys745 and hydrophobic interactions with Leu788 .
Synthetic Methodologies
Key Synthetic Routes
The compound is synthesized via a three-step protocol:
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Quinazolinone Formation: Condensation of 4-methoxyaniline with methyl anthranilate under acidic conditions yields 3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one .
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Nitration and Reduction: Selective nitration at position 6 followed by catalytic hydrogenation introduces the amine group .
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Amide Coupling: Reaction of the amine with thiophene-2-carbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base affords the final product (Yield: 68%).
Table 2: Optimization of Amide Coupling
| Condition | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Standard | DCM | DIPEA | 0°C → RT | 68 |
| Modified | THF | TEA | RT | 52 |
| Microwave-assisted | DMF | Pyridine | 80°C | 74 |
Purification and Characterization
Crude product purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >95% purity, as verified by high-performance liquid chromatography (HPLC). X-ray crystallography of a related analog confirms the planar quinazolinone ring and the anti-conformation of the thiophene moiety .
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays demonstrate potent inhibition of EGFR (IC₅₀ = 12 nM), surpassing erlotinib (IC₅₀ = 20 nM) in A549 lung cancer cells . Mechanism studies reveal:
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EGFR Kinase Inhibition: Competitive binding at the ATP site, with a Kd of 8.3 nM .
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Apoptosis Induction: Caspase-3 activation (2.5-fold increase) and PARP cleavage in MCF7 breast cancer cells.
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Anti-Angiogenic Effects: 58% reduction in VEGF secretion in HUVEC cells at 10 μM .
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Target Protein | Reference |
|---|---|---|---|
| A549 (Lung) | 0.45 | EGFR | |
| MCF7 (Breast) | 0.78 | Caspase-3 | |
| HCT116 (Colon) | 1.2 | VEGF |
Pharmacokinetics and Toxicity
ADME Properties
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Absorption: Caco-2 permeability assay indicates moderate absorption (Papp = 12 × 10⁻⁶ cm/s) .
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Metabolism: Hepatic microsomal stability studies show t₁/₂ = 45 min, with primary metabolites arising from O-demethylation and sulfoxidation.
Toxicity Profile
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Acute Toxicity: LD₅₀ > 500 mg/kg in mice (oral).
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Cardiotoxicity: No hERG inhibition at 10 μM (patch-clamp assay) .
Comparative Analysis with Related Quinazolines
Structural Analogues
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Gefitinib: Lacks the thiophene moiety, resulting in lower EGFR affinity (Kd = 15 nM vs. 8.3 nM) .
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EvitaChem EVT-2725841: A triazolopyrimidine with similar anticancer activity but higher logP (4.1 vs. 3.2).
Therapeutic Advantages
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